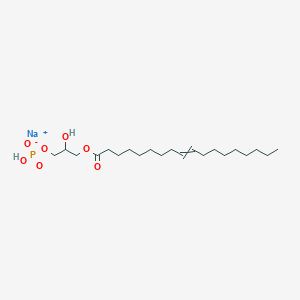

Sodium 1-oleoyl lysophosphatidic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oleoyl-lysophosphatidic acid is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. It is a type of lysophosphatidic acid, which is a phospholipid derivative containing a single fatty acid chain. Oleoyl-lysophosphatidic acid is known for its ability to act as a signaling molecule, interacting with specific receptors to mediate a wide range of biological responses, including cell proliferation, migration, and survival .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oleoyl-lysophosphatidic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the action of phospholipase A2 on phosphatidic acid, which results in the removal of one fatty acid chain, yielding lysophosphatidic acid. This lysophosphatidic acid can then be esterified with oleic acid to produce oleoyl-lysophosphatidic acid .

Industrial Production Methods: Industrial production of oleoyl-lysophosphatidic acid typically involves large-scale enzymatic processes. Phospholipase D or phospholipase A2 enzymes are used to hydrolyze phosphatidylcholine or phosphatidic acid, respectively, to produce lysophosphatidic acid. This intermediate is then esterified with oleic acid under controlled conditions to obtain oleoyl-lysophosphatidic acid .

Análisis De Reacciones Químicas

Types of Reactions: Oleoyl-lysophosphatidic acid undergoes various chemical reactions, including:

Oxidation: The double bond in the oleic acid chain can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bond can be reduced to form stearoyl-lysophosphatidic acid.

Substitution: The phosphate group can undergo substitution reactions with different nucleophiles

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic conditions

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Stearoyl-lysophosphatidic acid.

Substitution: Phosphoester derivatives

Aplicaciones Científicas De Investigación

Oleoyl-lysophosphatidic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.

Biology: It plays a role in cell signaling, influencing processes such as cell proliferation, migration, and differentiation.

Medicine: It has potential therapeutic applications in cancer treatment, wound healing, and neuroprotection.

Industry: It is used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations .

Mecanismo De Acción

Oleoyl-lysophosphatidic acid exerts its effects by binding to specific G protein-coupled receptors known as lysophosphatidic acid receptors. These receptors activate various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Rho/Rho kinase pathway. These pathways regulate diverse cellular processes such as proliferation, survival, and motility .

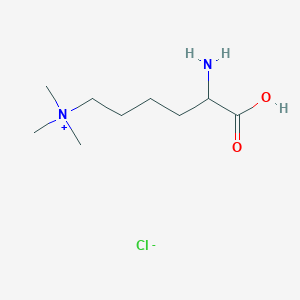

Comparación Con Compuestos Similares

- Palmitoyl-lysophosphatidic acid

- Stearoyl-lysophosphatidic acid

- Myristoyl-lysophosphatidic acid

Comparison: Oleoyl-lysophosphatidic acid is unique due to its specific fatty acid chain (oleic acid), which imparts distinct biological activities. Compared to other lysophosphatidic acids, oleoyl-lysophosphatidic acid has a higher affinity for certain lysophosphatidic acid receptors, leading to more potent biological effects. This makes it particularly valuable in research focused on receptor-specific signaling and therapeutic applications .

Propiedades

IUPAC Name |

sodium;(2-hydroxy-3-octadec-9-enoyloxypropyl) hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)

![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)

![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)

![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)

![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)